

Biological Activity of Halogenated Pyridazine Derivatives: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-bromo-6-chloropyridazine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. The introduction of halogen atoms onto the pyridazine scaffold can profoundly influence the physicochemical properties of the molecules, such as lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity. This technical guide provides a comprehensive overview of the biological activities of halogenated pyridazine derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and drug discovery.

Anticancer Activity

Halogenated pyridazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Inhibition of Receptor Tyrosine Kinases

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several halogenated pyridazine derivatives have been identified as potent inhibitors of VEGFR-2.

Table 1: Anticancer Activity and VEGFR-2 Inhibition of Selected Halogenated Pyridazine Derivatives

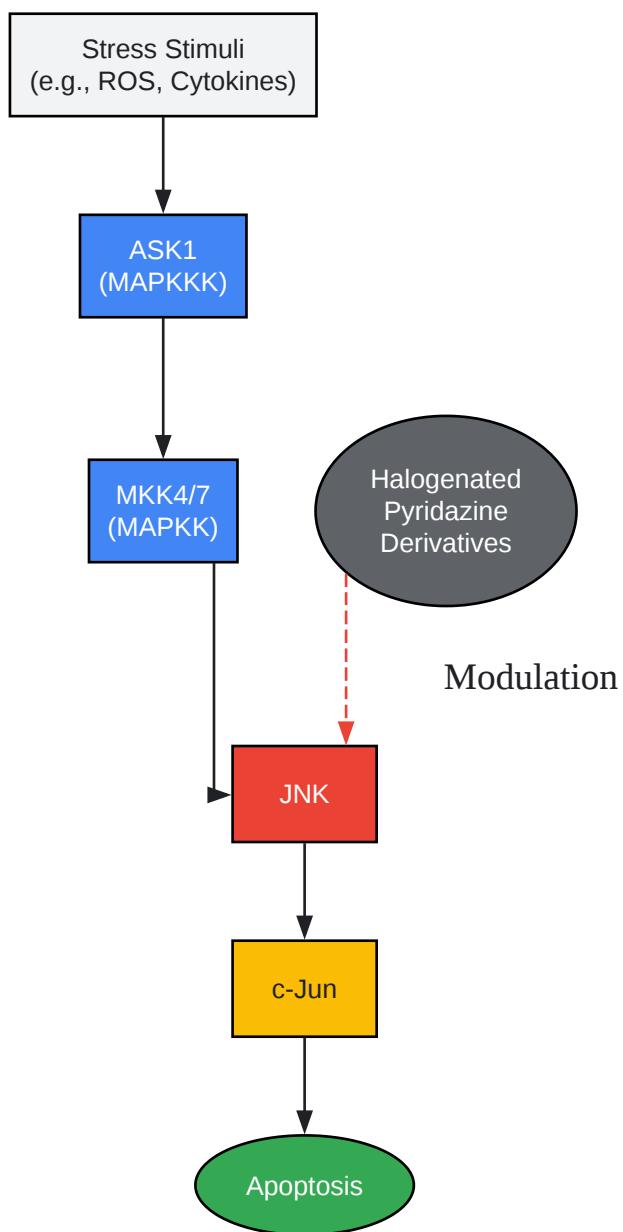
Compound ID	Halogen Substitution	Cancer Cell Line	IC50 (µM)	VEGFR-2 Inhibition IC50 (µM)	Reference
1a	6-chloro	HCT-116 (Colon)	33.7	0.92 (91.5% inhibition at 10 µM)	[1]
1b	6-chloro	MCF-7 (Breast)	21.2	0.89 (89.6% inhibition at 10 µM)	[1]
2a	4-chloro	HepG2 (Liver)	4.34	0.13	[2]
2b	4-chloro	MCF-7 (Breast)	10.29	0.13	[2]
3	6-chloro	MDA-MB-231 (Breast)	Not specified	Not specified	[3]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Modulation of Signaling Pathways

Halogenated pyridazines have been shown to interfere with critical intracellular signaling pathways that are often dysregulated in cancer.

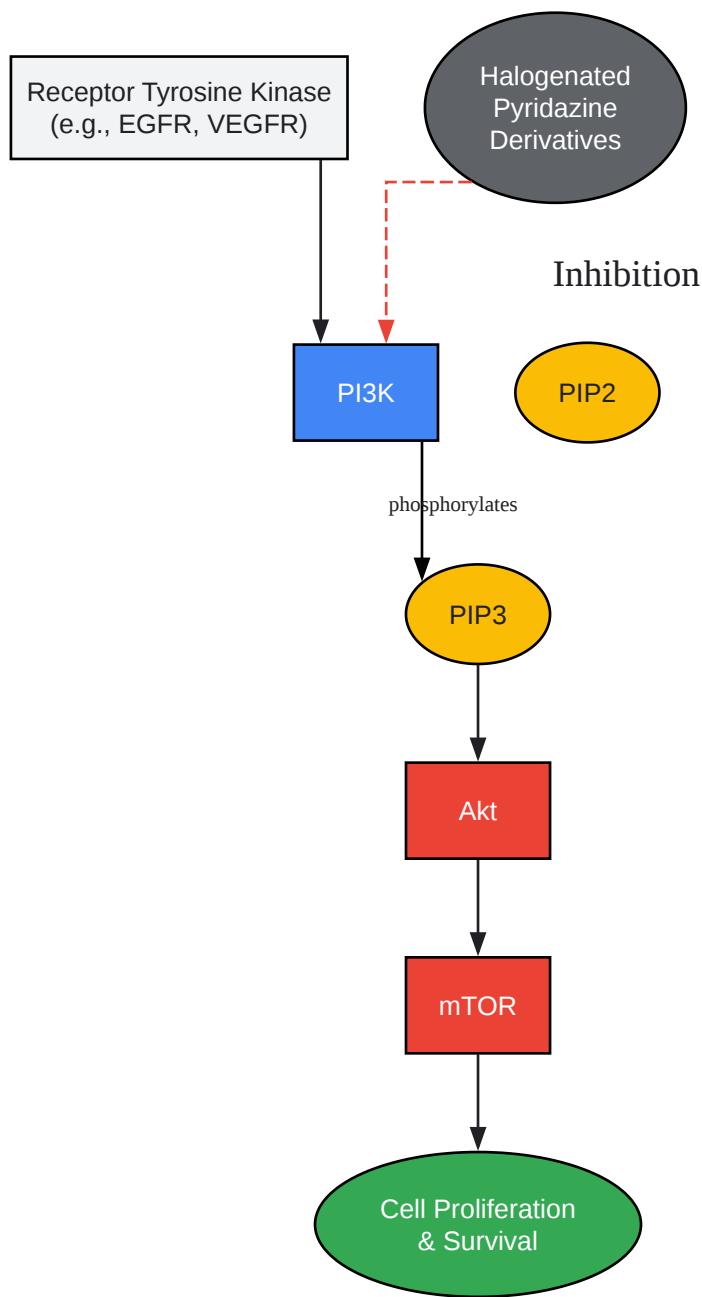
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) pathway is a key stress-activated protein kinase pathway involved in regulating apoptosis, inflammation, and cell proliferation. Some pyridazine derivatives have been shown to modulate this pathway.



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JNK Signaling Pathway Modulation

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers.

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PI3K/Akt Signaling Pathway Inhibition

Antimicrobial Activity

Halogenated pyridazine derivatives have demonstrated significant activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The presence and position of the halogen substituent often play a crucial role in determining the potency and spectrum of antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Halogenated Pyridazine and Pyrrolopyrimidine Derivatives

Compound ID	Halogen Substitution	Bacterial Strain	MIC (µg/mL)	Reference
4a	4-bromo (pyrrolopyrimidine)	Staphylococcus aureus	8	[4]
4b	4-iodo (pyrrolopyrimidine)	Staphylococcus aureus	8	[4]
5a	2,4-dichloro-5-fluoro (pyrimidine)	Staphylococcus aureus	50	[5]
5b	5-bromo-2,4-dichloro (pyrrolopyrimidine)	Staphylococcus aureus	50	[5]
6	Chloro derivatives	Escherichia coli	0.892–3.744	[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Experimental Protocols

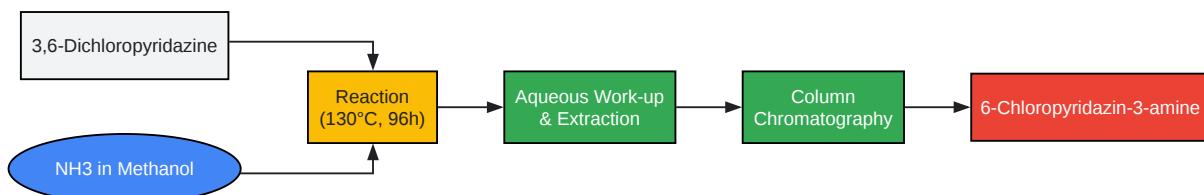
This section provides detailed methodologies for key experiments cited in the evaluation of halogenated pyridazine derivatives.

Synthesis of Halogenated Pyridazine Derivatives

A common precursor for many biologically active pyridazine derivatives is 6-chloropyridazin-3-amine.

Protocol 1: Synthesis of 6-chloropyridazin-3-amine

- Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine in a 2.0 M solution of ammonia in methanol.
- Reaction Conditions: Heat the mixture in a sealed vessel at 130°C for 96 hours.
- Work-up: After cooling, add water to the reaction mixture and extract the product with ethyl acetate.
- Purification: Wash the organic layer with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield 6-chloropyridazin-3-amine as a white solid.[6]



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General Synthesis Workflow

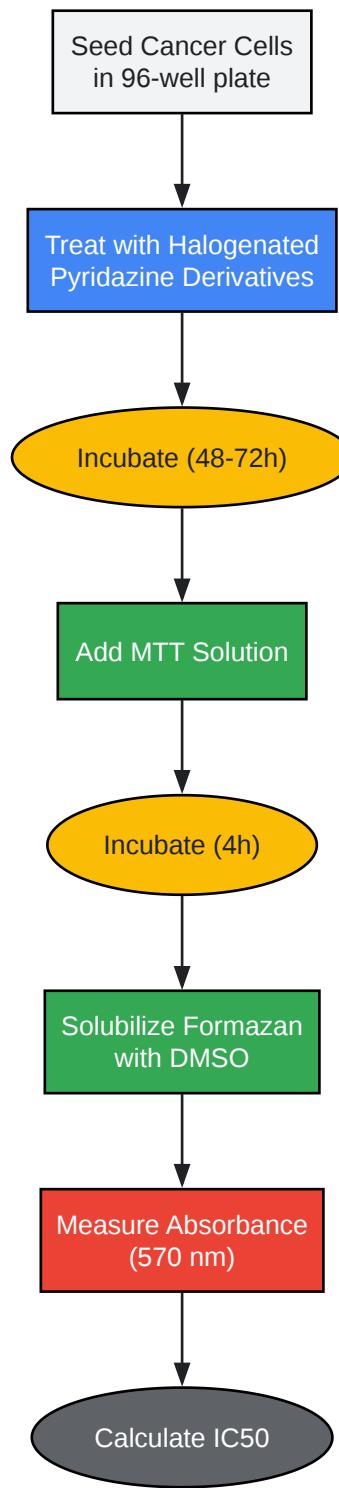
In Vitro Anticancer Activity Assessment

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the halogenated pyridazine derivatives (typically in a range of 0.01 to 100 μM) and incubate for 48-72 hours.

- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μ L of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[7][8]

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